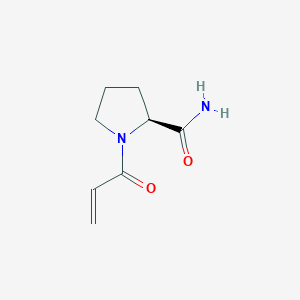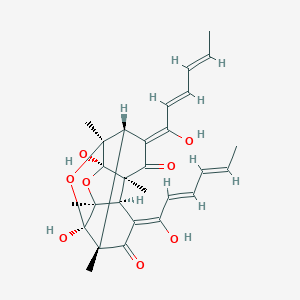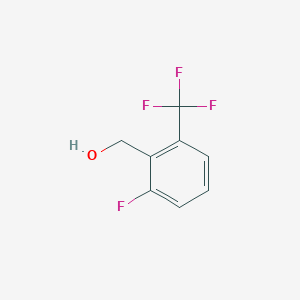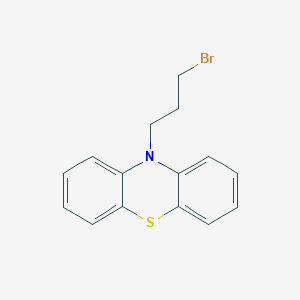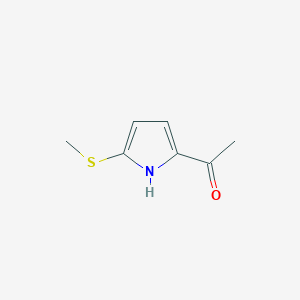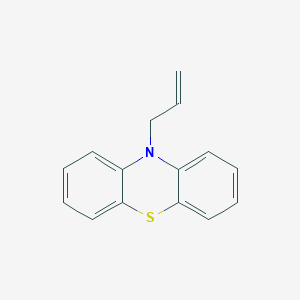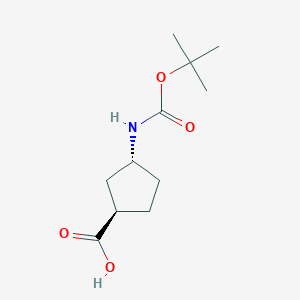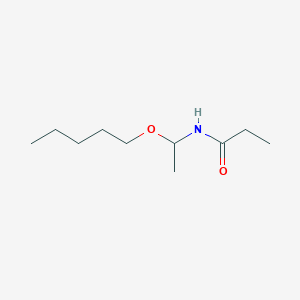
N-(1-pentoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pentoxyethyl)propanamide is a compound that belongs to the class of amides. It is also known as PEPA and is used in scientific research. PEPA is a potent and selective positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system.
Mécanisme D'action
N-(1-pentoxyethyl)propanamide acts as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is responsible for fast synaptic transmission in the central nervous system. The receptor consists of four subunits, and each subunit has a binding site for glutamate. N-(1-pentoxyethyl)propanamide binds to a specific site on the receptor, which enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(1-pentoxyethyl)propanamide are related to its mechanism of action on the AMPA receptor. The compound enhances the activity of the receptor, which can lead to an increase in synaptic transmission. This increase in synaptic transmission can have various effects on the brain and behavior. Studies have shown that N-(1-pentoxyethyl)propanamide can enhance learning and memory, reduce anxiety, and have potential therapeutic effects for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its potency and selectivity as a positive allosteric modulator of the AMPA receptor. The compound is highly specific for the AMPA receptor and does not affect other glutamate receptors. This specificity allows researchers to study the function of the AMPA receptor without interference from other receptors. However, the limitations of using N-(1-pentoxyethyl)propanamide in lab experiments are related to its solubility and stability. The compound has limited solubility in water and can degrade over time, which can affect the reliability of the results.
Orientations Futures
There are various future directions for the study of N-(1-pentoxyethyl)propanamide. One direction is to investigate the potential therapeutic effects of the compound for neurodegenerative diseases. Studies have shown that the enhancement of the AMPA receptor activity can have neuroprotective effects, and N-(1-pentoxyethyl)propanamide may have potential as a therapeutic agent. Another direction is to investigate the effects of the compound on other brain regions and behaviors. The AMPA receptor is widely distributed throughout the brain, and the effects of N-(1-pentoxyethyl)propanamide on other regions and behaviors are not well understood. Further studies are needed to fully understand the potential of this compound in scientific research.
In conclusion, N-(1-pentoxyethyl)propanamide is a potent and selective positive allosteric modulator of the AMPA receptor. The compound has various scientific research applications and can be used to investigate the function of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases. The compound has advantages and limitations for lab experiments, and future directions for research include investigating the potential therapeutic effects of the compound and its effects on other brain regions and behaviors.
Méthodes De Synthèse
The synthesis of N-(1-pentoxyethyl)propanamide involves the reaction of 3-(1-pentoxyethyl)benzoyl chloride with ammonia. The reaction takes place under basic conditions and yields N-(1-pentoxyethyl)propanamide as a white solid. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(1-pentoxyethyl)propanamide is used in scientific research to study the function of the AMPA receptor. The compound is a positive allosteric modulator of the AMPA receptor, which means it enhances the activity of the receptor. This enhancement can lead to an increase in synaptic transmission, which can have various physiological and behavioral effects. The compound has been used in various studies to investigate the role of the AMPA receptor in learning and memory, addiction, and neurodegenerative diseases.
Propriétés
Numéro CAS |
133492-61-2 |
|---|---|
Nom du produit |
N-(1-pentoxyethyl)propanamide |
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-(1-pentoxyethyl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12) |
Clé InChI |
RDLWVPHQCMWOGZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(C)NC(=O)CC |
SMILES canonique |
CCCCCOC(C)NC(=O)CC |
Synonymes |
Propanamide, N-[1-(pentyloxy)ethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




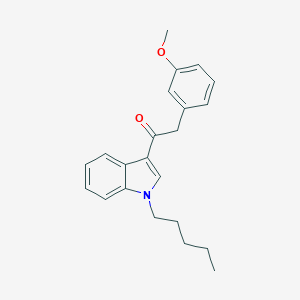
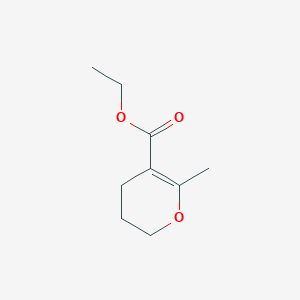
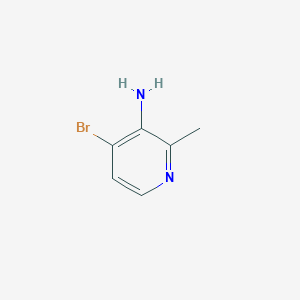
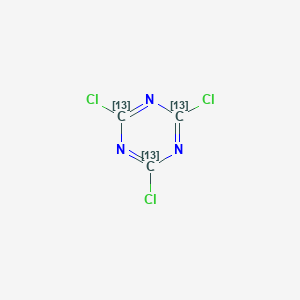
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
